molecular formula C18H16CuIP+ B12092062 Copper, iodo(triphenylphosphine)- CAS No. 47107-74-4

Copper, iodo(triphenylphosphine)-

Cat. No.: B12092062
CAS No.: 47107-74-4
M. Wt: 453.7 g/mol
InChI Key: DKGJFOQMRCRRSL-UHFFFAOYSA-N
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Description

(Triphenylphosphoranyl)copper(II) iodide is a coordination compound that features a copper(II) ion coordinated to a triphenylphosphoranyl ligand and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Triphenylphosphoranyl)copper(II) iodide typically involves the reaction of copper(II) iodide with triphenylphosphine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: [ \text{CuI}_2 + \text{PPh}_3 \rightarrow \text{(Triphenylphosphoranyl)copper(II) iodide} ]

Industrial Production Methods: Industrial production of (Triphenylphosphoranyl)copper(II) iodide may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: (Triphenylphosphoranyl)copper(II) iodide can undergo oxidation reactions where the copper(II) ion is further oxidized.

    Reduction: The compound can also participate in reduction reactions, reducing the copper(II) ion to copper(I).

    Substitution: Ligand substitution reactions can occur, where the triphenylphosphoranyl ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Various phosphine ligands or other coordinating ligands can be used under controlled conditions.

Major Products:

    Oxidation: Products may include higher oxidation state copper complexes.

    Reduction: Products may include copper(I) complexes.

    Substitution: Products will vary depending on the substituting ligand.

Scientific Research Applications

(Triphenylphosphoranyl)copper(II) iodide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for potential use in medicinal chemistry for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for other copper-containing compounds.

Mechanism of Action

The mechanism of action of (Triphenylphosphoranyl)copper(II) iodide involves coordination chemistry principles. The copper(II) ion interacts with the triphenylphosphoranyl ligand and iodide ion, forming a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

    Copper(I) iodide complexes with phosphine ligands: These compounds share similar structural features but differ in oxidation state and reactivity.

    Copper(II) complexes with different phosphine ligands: These compounds have similar coordination environments but may exhibit different chemical properties due to variations in the ligand structure.

Properties

CAS No.

47107-74-4

Molecular Formula

C18H16CuIP+

Molecular Weight

453.7 g/mol

IUPAC Name

iodocopper;triphenylphosphanium

InChI

InChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;

InChI Key

DKGJFOQMRCRRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I

Origin of Product

United States

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